5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride
Description
5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride is a thiazole-derived compound featuring a 2,6-difluorophenylmethyl substituent and a hydrochloride salt. The molecular formula is C₁₀H₉ClF₂N₂S, with a molecular weight of 262.70 g/mol. The 2,6-difluorophenyl group enhances lipophilicity and may influence binding affinity in target receptors. The hydrochloride salt improves aqueous solubility, a key factor in pharmacokinetics .
Properties
IUPAC Name |
5-[(2,6-difluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2S.ClH/c11-8-2-1-3-9(12)7(8)4-6-5-14-10(13)15-6;/h1-3,5H,4H2,(H2,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSKIEKULWWYMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC2=CN=C(S2)N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955553-92-0 | |
| Record name | 5-[(2,6-difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Thiazole Ring Formation via Thiourea Condensation
The thiazole ring is constructed through a cyclocondensation reaction between thiourea and an α-halo ketone. For this compound, the α-halo ketone precursor is synthesized by halogenating 1-(2,6-difluorophenyl)propan-2-one.
Procedure :
- Synthesis of 1-(2,6-Difluorophenyl)propan-2-one :
- Halogenation :
- Cyclocondensation :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 8 hours |
| Catalyst | None (thermal) |
Multicomponent Reaction Under Ultrasonic Irradiation
A one-pot synthesis leverages ultrasonic irradiation to enhance reaction efficiency, adapted from methodologies used for analogous thiazole derivatives.
Procedure :
- Reactants :
- 2-Aminothiazole (1 equiv), 2,6-difluorobenzaldehyde (1 equiv), and ammonium acetate (1.2 equiv) are combined in ethanol.
- Catalysis :
- (+)-Camphor-10-sulfonic acid (CSA, 10 mol%) is added as a Brønsted acid catalyst.
- Ultrasonic Promotion :
- Workup :
- The crude product is filtered, washed with cold ethanol, and treated with hydrochloric acid to form the hydrochloride salt.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Reaction Time | 2 hours |
| Catalyst | (+)-CSA (10 mol%) |
Substitution Reaction on Pre-Formed Thiazol-2-amine
This method introduces the difluorophenylmethyl group via nucleophilic substitution on a halogenated thiazole intermediate.
Procedure :
- Synthesis of 5-Bromo-1,3-thiazol-2-amine :
- Alkylation :
- Hydrochlorination :
- The free amine is treated with hydrogen chloride gas in diethyl ether to yield the hydrochloride salt.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Reaction Time | 12 hours |
| Reagent | POCl₃ |
Optimization of Reaction Conditions
Catalytic Efficiency
The multicomponent route using (+)-CSA under ultrasonication achieves superior yields (75–80%) compared to thermal methods (68–72%). Ultrasonic irradiation enhances mass transfer and reduces side reactions, as evidenced by shorter reaction times (2 vs. 8 hours).
Solvent and Temperature Effects
- Ethanol vs. Dichloromethane : Ethanol improves solubility of ionic intermediates in the thiourea route, whereas dichloromethane is optimal for halogenation steps.
- Temperature : Reactions above 80°C promote decomposition, as observed in the substitution method.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis of the free base (prior to hydrochlorination) confirms the thiazole ring geometry and substituent orientation. The dihedral angle between the thiazole and difluorophenyl rings is 35.2°, indicating moderate conjugation.
Comparative Analysis with Related Compounds
The difluorophenylmethyl group in the target compound enhances lipophilicity (LogP = 2.8) compared to non-fluorinated analogs (LogP = 1.5–2.0), potentially improving membrane permeability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, typically involving the thiazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions can be performed on the difluorophenyl group or the thiazole ring. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
-
Substitution: : The compound can participate in substitution reactions, particularly at the difluorophenyl group. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : CHFNS·HCl
Molecular Weight : 262.71 g/mol
IUPAC Name : 5-(2,6-difluorobenzyl)thiazol-2-amine hydrochloride
CAS Number : 1955553-92-0
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The difluorophenyl group enhances its lipophilicity and biological activity, making it a candidate for various pharmaceutical applications.
Medicinal Chemistry Applications
5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride has been investigated for its potential as a drug candidate in several therapeutic areas:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by interacting with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Its structural features suggest potential efficacy against various cancer cell lines .
- Antimicrobial Properties : The thiazole class of compounds is known for its broad-spectrum antimicrobial activities. This particular compound has shown promise in preliminary assays against several bacterial strains, indicating its potential as an antimicrobial agent .
- Neurological Disorders : Research into the compound's effects on neurological pathways suggests it may have applications in treating neurodegenerative diseases by modulating specific receptors involved in neuronal signaling .
Case Studies
- Anticancer Studies : In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines. For instance, it showed over 70% growth inhibition in SNB-19 and OVCAR-8 cell lines .
- Antimicrobial Efficacy : A study assessing its antimicrobial properties found that the compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride and related compounds:
Key Insights:
Halogen Substitution :
- Fluorine vs. Chlorine : The dichloro analog (295.61 g/mol) has higher molecular weight and lipophilicity compared to the difluoro compound (262.70 g/mol). Chlorine’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability relative to fluorine .
Core Heterocycle :
- Thiazole vs. Thiadiazole : The thiadiazole derivative (C₈H₅F₂N₃S) replaces one thiazole nitrogen with a sulfur atom, increasing electron-withdrawing effects. This modification correlates with reported insecticidal and fungicidal activities .
- Tetrazole : The tetrazole analog (C₇H₄F₂N₄) lacks sulfur but contains four nitrogen atoms, enhancing hydrogen-bonding capacity and metabolic stability, a hallmark of tetrazole-containing drugs .
Biological Implications :
- Thiazole and thiadiazole derivatives are often explored for pesticidal applications due to sulfur’s role in disrupting enzymatic processes .
- Fluorine’s electronegativity in the 2,6-difluorophenyl group improves membrane permeability and resistance to oxidative degradation, critical for in vivo efficacy .
Structural-Activity Relationship (SAR) Trends:
- Halogen Position : 2,6-Substitution on the phenyl ring creates steric hindrance, which may optimize receptor selectivity.
Biological Activity
5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The presence of the difluorophenyl group enhances its lipophilicity and may influence its biological interactions.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound has been evaluated for its ability to inhibit cell proliferation. In vitro studies report an IC50 value indicating effective growth inhibition.
- HepG2 (Liver Cancer) : Similar evaluations have shown moderate to potent activity against HepG2 cells, suggesting potential for liver cancer treatment.
The mechanism of action often involves the induction of apoptosis and cell cycle arrest. For example, related thiazole derivatives have been reported to induce apoptotic pathways leading to cell death in cancer cells .
The biological activity of thiazole derivatives like this compound can be attributed to several mechanisms:
- Microtubule Disruption : Some thiazole compounds act as microtubule-destabilizing agents, which is crucial for cancer cell division.
- Apoptotic Pathways : Induction of caspase activation has been observed in treated cells, leading to programmed cell death .
- Inhibition of Key Proteins : Certain derivatives inhibit proteins involved in tumor growth and survival, such as kinesin spindle protein (KSP), which is vital for proper mitotic spindle function .
Study 1: Cytotoxicity Evaluation
A study evaluating the cytotoxicity of thiazole derivatives against MCF-7 and HepG2 cells revealed the following IC50 values:
| Compound | MCF-7 IC50 (µg/mL) | HepG2 IC50 (µg/mL) |
|---|---|---|
| 5a | 24.79 | 26.12 |
| 5b | 12.64 | 8.81 |
| 5c | 5.72 | 11.25 |
| 5d | 6.12 | 14.12 |
| 5e | 3.77 | 25.77 |
This table indicates that modifications in the phenyl group significantly affect the cytotoxic potency of these compounds .
Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship analysis showed that substitutions on the phenyl ring could enhance the anticancer activity:
Q & A
Q. Q1. What are the recommended synthetic routes for 5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of thiazole derivatives typically involves cyclization of thioureas with α-haloketones or via condensation reactions. For this compound, a multi-step approach is advisable:
Intermediate Preparation : React 2,6-difluorobenzyl bromide with thiourea to form the thioamide intermediate.
Cyclization : Treat the intermediate with α-bromoacetone under reflux in ethanol to form the thiazole ring.
Hydrochloride Salt Formation : Purify the free base using column chromatography and treat with HCl in anhydrous ether.
Optimization : Use statistical experimental design (e.g., factorial or response surface methodology) to identify critical variables (temperature, stoichiometry, solvent polarity) and minimize side products . Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states to refine conditions .
Q. Q2. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substitution patterns and fluorine environments. Compare chemical shifts with structurally similar compounds (e.g., 5-(trifluoromethyl)thiazol-2-amine) .
- X-ray Crystallography : Resolve crystal structure to verify the spatial arrangement of the 2,6-difluorophenyl and thiazole moieties (see analogous thiadiazole structures for methodology ).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass measurement.
- HPLC-PDA : Assess purity (>98%) using a C18 column with a water/acetonitrile gradient.
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in biological activity data across different studies involving this compound?
Methodological Answer: Discrepancies may arise from variations in assay conditions, impurity profiles, or cellular models. To address this:
Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times) across labs.
Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., oxidation products from the thiazole ring) .
Structure-Activity Relationship (SAR) Studies : Compare bioactivity with analogs (e.g., 5-[(3-chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine) to isolate substituent effects .
Computational Modeling : Perform molecular docking to assess binding affinity variations due to conformational changes in the difluorophenyl group .
Q. Q4. What strategies are recommended for designing derivatives to enhance this compound’s pharmacological profile?
Methodological Answer:
Q. Q5. How can computational methods improve the design of experiments (DoE) for studying this compound’s reactivity?
Methodological Answer:
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate reaction mechanisms and identify rate-limiting steps .
- Machine Learning (ML) : Train models on existing reaction data (e.g., yields, solvent effects) to predict optimal conditions for new syntheses .
- Multivariate Analysis : Apply partial least squares (PLS) regression to correlate experimental variables (e.g., temperature, catalyst loading) with outcomes .
Q. Q6. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, if applicable?
Methodological Answer:
- Chiral Separation : If the compound has stereocenters, use chiral HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis) .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and impurity formation in real time .
- Flow Chemistry : Transition from batch to continuous flow reactors to enhance reproducibility and reduce side reactions .
Q. Q7. How can researchers validate the environmental fate or toxicity of this compound using predictive models?
Methodological Answer:
- QSAR Models : Apply tools like ECOSAR or TEST to predict biodegradation pathways and ecotoxicity .
- Metabolite Identification : Use LC-MS/MS to track degradation products in simulated environmental conditions (e.g., UV exposure, microbial action) .
- Hazard Assessment : Cross-reference structural alerts in databases like EPA CompTox to identify potential risks (e.g., endocrine disruption) .
Data Management & Collaboration
Q. Q8. What software tools are essential for managing complex datasets in studies involving this compound?
Methodological Answer:
- Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to document synthetic protocols and spectral data .
- Cheminformatics Suites : Leverage KNIME or Pipeline Pilot for SAR data visualization and clustering .
- Collaborative Platforms : Share crystallography data (e.g., CIF files) via repositories like the Cambridge Structural Database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
